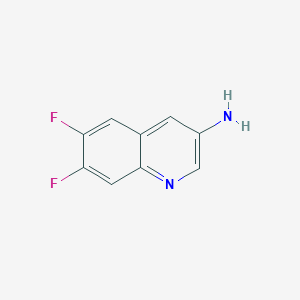
6,7-Difluorchinolin-3-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Difluoroquinolin-3-amine is a fluorinated quinoline derivative with the molecular formula C9H6F2N2. This compound is part of the broader class of quinolines, which are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific research fields .
Wissenschaftliche Forschungsanwendungen
6,7-Difluoroquinolin-3-amine has a wide range of applications in scientific research, including:
Safety and Hazards
6,7-Difluoroquinolin-3-amine is classified as a hazardous substance. The GHS pictograms indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Wirkmechanismus
Target of Action
It is known that quinoline derivatives, which 6,7-difluoroquinolin-3-amine belongs to, have been exploited in the development of antimicrobial drugs . These drugs interact with five bacterial targets: cell wall synthesis, protein synthesis, ribonucleic acid synthesis, deoxyribonucleic acid (DNA) synthesis, and intermediary metabolism .
Mode of Action
Fluoroquinolones, a class of drugs that 6,7-difluoroquinolin-3-amine is related to, are known to inhibit dna synthesis by binding to the enzyme-dna complex, stabilizing dna strand breaks created by dna gyrase and topoisomerase iv .
Biochemical Pathways
It can be inferred from related compounds that it may affect pathways related to cell wall synthesis, protein synthesis, rna synthesis, dna synthesis, and intermediary metabolism .
Pharmacokinetics
It is known that fluoroquinolones, a class of drugs that 6,7-difluoroquinolin-3-amine is related to, have favorable pharmacokinetic profiles, resulting in higher serum concentrations
Result of Action
It can be inferred from related compounds that it may have antibacterial, antineoplastic, and antiviral activities .
Action Environment
It is known that factors such as temperature, ph, and presence of other compounds can influence the action of related compounds .
Biochemische Analyse
Biochemical Properties
6,7-Difluoroquinolin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a CYP1A2 inhibitor . This interaction suggests that 6,7-Difluoroquinolin-3-amine can influence the metabolism of other compounds that are substrates of CYP1A2. Additionally, its high permeability through the blood-brain barrier indicates potential interactions with central nervous system proteins .
Cellular Effects
6,7-Difluoroquinolin-3-amine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, fluoroquinolones, a class of compounds related to 6,7-Difluoroquinolin-3-amine, are known to inhibit bacterial DNA-gyrase, thereby affecting bacterial cell replication . This suggests that 6,7-Difluoroquinolin-3-amine may have similar effects on bacterial cells, potentially leading to antibacterial activity.
Molecular Mechanism
The molecular mechanism of 6,7-Difluoroquinolin-3-amine involves its interaction with various biomolecules. It binds to enzymes such as CYP1A2, inhibiting their activity . This inhibition can lead to changes in the metabolism of other compounds. Additionally, its structure allows it to interact with bacterial DNA-gyrase, inhibiting bacterial DNA replication and transcription . These interactions highlight the compound’s potential as an antibacterial agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7-Difluoroquinolin-3-amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that fluoroquinolones, including 6,7-Difluoroquinolin-3-amine, maintain their antibacterial activity over extended periods
Dosage Effects in Animal Models
The effects of 6,7-Difluoroquinolin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial activity. At higher doses, it may cause toxic or adverse effects. For example, fluoroquinolones have been associated with adverse effects such as gastrointestinal disturbances and central nervous system toxicity in animal models . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of 6,7-Difluoroquinolin-3-amine while minimizing potential risks.
Metabolic Pathways
6,7-Difluoroquinolin-3-amine is involved in various metabolic pathways. It interacts with enzymes such as CYP1A2, influencing the metabolism of other compounds . Additionally, its structure suggests potential involvement in pathways related to DNA replication and transcription, particularly in bacterial cells . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 6,7-Difluoroquinolin-3-amine within cells and tissues are influenced by its physicochemical properties. The compound’s high permeability through the blood-brain barrier suggests efficient transport to the central nervous system . Additionally, its interactions with transporters and binding proteins can affect its localization and accumulation within specific tissues.
Subcellular Localization
The subcellular localization of 6,7-Difluoroquinolin-3-amine is crucial for its activity and function. The compound’s structure and physicochemical properties suggest potential localization in cellular compartments involved in DNA replication and transcription, such as the nucleus . Additionally, its interactions with enzymes and proteins can influence its targeting to specific subcellular compartments, affecting its overall activity and function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoroquinolin-3-amine typically involves the nucleophilic substitution of fluorine atoms on a quinoline precursor. One common method includes the reduction of azide intermediates to amines. For instance, the synthesis of 7-amino-1-ethyl-6,8-difluoroquinolone-3-carboxylate involves the reduction of a 7-azide-fluoroquinolone using a photochemical reaction with CuI as a catalyst . Another method involves the direct nucleophilic substitution of 1-ethyl-6,7,8-trifluoroquinolone with sodium azide, followed by reduction to the corresponding amine .
Industrial Production Methods
Industrial production methods for 6,7-Difluoroquinolin-3-amine are not extensively documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Difluoroquinolin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the quinoline ring can be displaced by nucleophiles, leading to the formation of various substituted quinolines.
Cyclization and Cycloaddition: These reactions can be used to form more complex heterocyclic structures from the quinoline core.
Reduction: Azide intermediates can be reduced to amines, as mentioned in the preparation methods.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide and other nucleophiles.
Cyclization and Cycloaddition: These reactions may require catalysts such as transition metals and specific reaction conditions to promote ring closure.
Reduction: Photochemical reactions with CuI as a catalyst are used for the reduction of azides to amines.
Major Products
The major products formed from these reactions include various substituted quinolines and complex heterocyclic compounds that retain the quinoline core .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
Flosequinan: A drug used for treating heart diseases.
Uniqueness
6,7-Difluoroquinolin-3-amine is unique due to the presence of two fluorine atoms at the 6 and 7 positions of the quinoline ring. This specific substitution pattern enhances its biological activity and provides unique properties that are not observed in other similar compounds .
Eigenschaften
IUPAC Name |
6,7-difluoroquinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2/c10-7-2-5-1-6(12)4-13-9(5)3-8(7)11/h1-4H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGAASDVUGCNTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=NC=C1N)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2559420.png)

![N-(1,3-benzothiazol-5-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2559423.png)
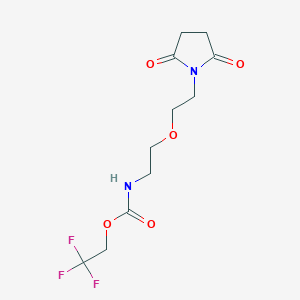

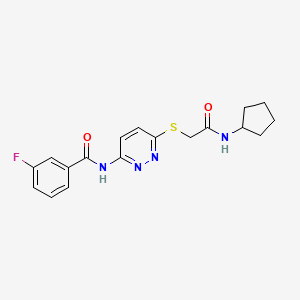
![1-(1,2-Dihydroacenaphthylen-5-yl)-2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethanone](/img/structure/B2559428.png)

![1-benzyl-7,9-dimethyl-3-phenyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2559433.png)
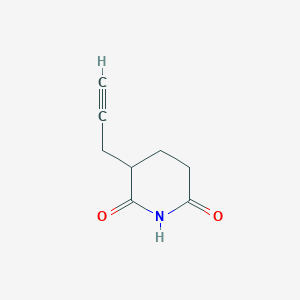
![(2E)-N-[4-(dimethylamino)phenyl]-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2559438.png)
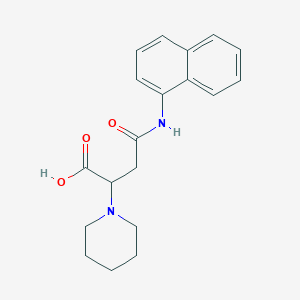
![5-bromo-N-[(2-methoxyadamantan-2-yl)methyl]furan-2-carboxamide](/img/structure/B2559440.png)
![2-[But-3-ynyl(methyl)amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2559441.png)
